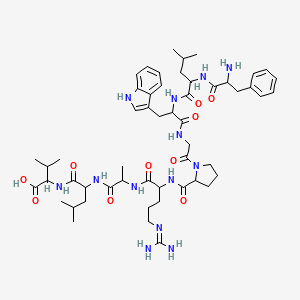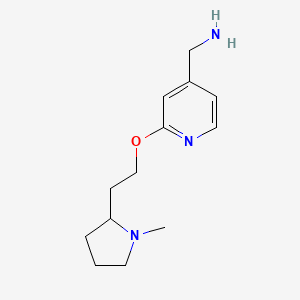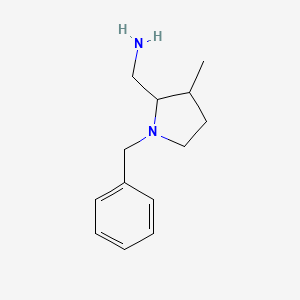![molecular formula C8H7BrClN3 B15360732 [1,2,4]Triazolo[1,5-a]pyridine, 6-bromo-2-chloro-7,8-dimethyl-](/img/structure/B15360732.png)
[1,2,4]Triazolo[1,5-a]pyridine, 6-bromo-2-chloro-7,8-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2-chloro-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic aromatic organic compound characterized by the presence of bromine, chlorine, and methyl groups on a triazolo[1,5-a]pyridine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-2-chloro-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted pyridine derivatives under acidic conditions. The reaction conditions often require the use of strong acids like hydrochloric acid or sulfuric acid, and the presence of a halogen source to introduce bromine and chlorine atoms.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Bromo-2-chloro-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can lead to the formation of less oxidized species.
Substitution: The halogen atoms (bromine and chlorine) can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium iodide (NaI) or potassium fluoride (KF).
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids or ketones.
Reduction Products: Reduced forms, such as amines or alcohols.
Substitution Products: Derivatives with different halogens or other functional groups.
Applications De Recherche Scientifique
Chemistry: In chemistry, 6-bromo-2-chloro-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential as a bioactive molecule in biological studies. It can interact with various biomolecules, making it useful in the development of new drugs and therapeutic agents.
Medicine: In the medical field, derivatives of this compound are being explored for their pharmacological properties. They may exhibit activities such as antimicrobial, anti-inflammatory, or anticancer effects.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of novel materials with specific properties.
Mécanisme D'action
The mechanism by which 6-bromo-2-chloro-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine exerts its effects depends on its molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membranes. In anticancer applications, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine
2-Chloro-[1,2,4]triazolo[1,5-a]pyridine
7,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine
Uniqueness: 6-Bromo-2-chloro-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine stands out due to the presence of both bromine and chlorine atoms, as well as the methyl groups on the triazolo[1,5-a]pyridine core. This combination of substituents provides unique chemical reactivity and potential biological activity compared to its analogs.
This comprehensive overview highlights the significance of 6-bromo-2-chloro-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development in multiple fields.
Propriétés
Formule moléculaire |
C8H7BrClN3 |
|---|---|
Poids moléculaire |
260.52 g/mol |
Nom IUPAC |
6-bromo-2-chloro-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C8H7BrClN3/c1-4-5(2)7-11-8(10)12-13(7)3-6(4)9/h3H,1-2H3 |
Clé InChI |
HHHMLVSZFNWSMZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=NC(=NN2C=C1Br)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



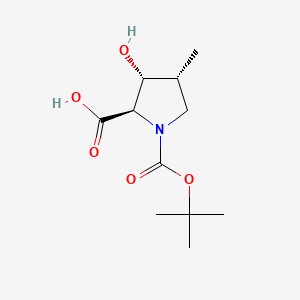
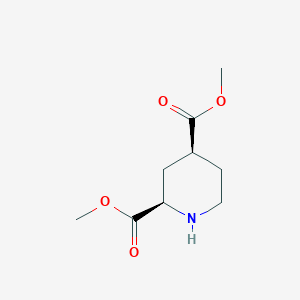
![(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane-5-ethanol](/img/structure/B15360660.png)
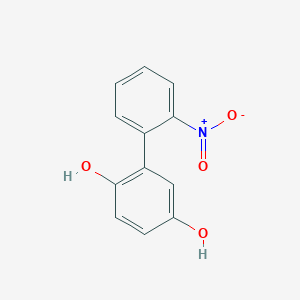

![2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4h)-one](/img/structure/B15360685.png)
